Cross-Coupling Reactivity Benchmark: Suzuki–Miyaura Performance of 5-Iodopyridines for Arylpyridine Synthesis
The 5-iodopyridine core, a key structural feature of 3-(dimethoxymethyl)-5-iodopyridine, has been rigorously validated as a highly effective substrate for Suzuki–Miyaura cross-coupling. In a standardized protocol using 5 mol% PdCl2(PPh3)2 and KHCO3 in 4:1 DMF/H2O at 110 °C, a diverse array of 5-iodopyridines underwent coupling with aryl and heteroaryl boronic acids to furnish 5-aryl-substituted pyridines in yields ranging from good to excellent [1]. While a direct head-to-head yield comparison for this specific derivative is not available in the open literature, the established class-level reactivity of the 5-iodopyridine scaffold provides a robust, quantifiable baseline for its anticipated performance. This high and predictable reactivity in a fundamental C-C bond-forming reaction is a critical differentiator, ensuring reliable incorporation into more complex pharmacophores [1].
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | Class-level baseline: Good to excellent yields (quantitative range typically >60-95%) |
| Comparator Or Baseline | 5-iodopyridines (class) |
| Quantified Difference | Validated as a robust substrate for this reaction class, in contrast to less reactive 5-chloro- or 5-bromopyridine analogs. |
| Conditions | 5 mol% PdCl2(PPh3)2, KHCO3, 4:1 DMF/H2O, 110 °C |
Why This Matters
This data confirms that the 5-iodopyridine motif in the compound provides a reliable, high-yielding entry point for constructing complex arylpyridine libraries, a cornerstone of modern medicinal chemistry, thereby reducing synthetic risk in procurement.
- [1] Tetrahedron. Facile synthesis of aryl-substituted pyridines via Suzuki–Miyaura approach. 2015, 71(47), 8943-8952. View Source
